Cas no 2138352-81-3 (7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester)
![7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester structure](https://ja.kuujia.com/scimg/cas/2138352-81-3x500.png)
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
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- 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester
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- インチ: 1S/C13H20ClNO4/c1-13(2,3)19-12(17)15-8-4-5-10(15)9(6-8)11(16)18-7-14/h8-10H,4-7H2,1-3H3
- InChIKey: QWGRYTLIAAZBSU-UHFFFAOYSA-N
- ほほえんだ: C12N(C(OC(C)(C)C)=O)C(CC1)CC2C(OCCl)=O
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386391-10.0g |
7-tert-butyl 2-chloromethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
2138352-81-3 | 95% | 10.0g |
$4667.0 | 2024-06-05 | |
Enamine | EN300-386391-0.25g |
7-tert-butyl 2-chloromethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
2138352-81-3 | 95% | 0.25g |
$999.0 | 2024-06-05 | |
Enamine | EN300-386391-2.5g |
7-tert-butyl 2-chloromethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
2138352-81-3 | 95% | 2.5g |
$2127.0 | 2024-06-05 | |
Enamine | EN300-386391-0.5g |
7-tert-butyl 2-chloromethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
2138352-81-3 | 95% | 0.5g |
$1043.0 | 2024-06-05 | |
Enamine | EN300-386391-1.0g |
7-tert-butyl 2-chloromethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
2138352-81-3 | 95% | 1.0g |
$1086.0 | 2024-06-05 | |
Enamine | EN300-386391-0.1g |
7-tert-butyl 2-chloromethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
2138352-81-3 | 95% | 0.1g |
$956.0 | 2024-06-05 | |
Enamine | EN300-386391-0.05g |
7-tert-butyl 2-chloromethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
2138352-81-3 | 95% | 0.05g |
$912.0 | 2024-06-05 | |
Enamine | EN300-386391-5.0g |
7-tert-butyl 2-chloromethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
2138352-81-3 | 95% | 5.0g |
$3147.0 | 2024-06-05 |
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) esterに関する追加情報
Introduction to 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester (CAS No. 2138352-81-3)
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester (CAS No. 2138352-81-3) is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound belongs to the class of azabicyclic carboxylic acids and is characterized by its complex structure, which includes a chloromethyl and a tert-butyl ester group. The combination of these functional groups imparts a range of chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
The azabicyclo[2.2.1]heptane core is a well-known scaffold in medicinal chemistry due to its ability to mimic the binding interactions of natural amino acids and peptides. This structural feature allows the compound to interact with biological targets in a manner similar to natural ligands, making it an attractive candidate for drug discovery and development. The chloromethyl group, on the other hand, provides a reactive site for further functionalization, enabling the synthesis of diverse derivatives with tailored biological activities.
Recent studies have highlighted the potential of 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its utility as a key intermediate in the synthesis of novel antiviral agents. The compound's ability to form stable complexes with metal ions has also been explored for its potential applications in metalloenzyme inhibition and catalysis.
In addition to its synthetic applications, 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester has shown promise in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The tert-butyl ester group in this compound can be designed to release the active carboxylic acid under specific physiological conditions, enhancing the drug's bioavailability and reducing potential side effects.
The synthesis of 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester typically involves multi-step reactions that require precise control over reaction conditions and reagents. One common synthetic route involves the cyclization of a suitable precursor followed by functional group transformations to introduce the chloromethyl and tert-butyl ester groups. Advances in catalytic methods have significantly improved the efficiency and yield of these reactions, making the compound more accessible for large-scale production.
The physical and chemical properties of 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester have been extensively characterized through various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into its molecular structure and conformational behavior, which are crucial for understanding its reactivity and biological activity.
In terms of safety and handling, 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester should be stored under appropriate conditions to maintain its stability and purity. It is recommended to handle this compound with care and follow standard laboratory safety protocols to ensure safe usage.
Overall, 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2-(chloromethyl) 7-(1,1-dimethylethyl) ester (CAS No. 2138352-81-3) is a highly valuable compound with a wide range of applications in organic synthesis and medicinal chemistry. Its unique structural features and versatile reactivity make it an essential tool for researchers working on the development of new drugs and biologically active molecules.
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